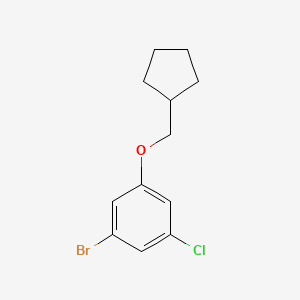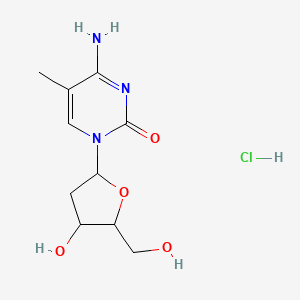
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a cyclopentylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it a preferred method for synthesizing complex aromatic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions followed by etherification to introduce the cyclopentylmethoxy group. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Hydroxy derivatives and reduced aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the desired effect.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chlorobenzene: Lacks the cyclopentylmethoxy group, making it less complex and potentially less versatile.
1-Bromo-4-chloro-2-(cyclopentylmethoxy)benzene: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
1-Bromo-3-chloro-5-methoxybenzene: Similar but lacks the cyclopentyl group, affecting its steric and electronic properties.
Uniqueness: 1-Bromo-3-chloro-5-(cyclopentylmethoxy)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
1-bromo-3-chloro-5-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-11(14)7-12(6-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
Clé InChI |
ILXCTZGSTHWSOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=CC(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)


![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)







